molecular formula C8H10BFO2 B1425911 (4-Fluoro-2,6-dimethylphenyl)boronic acid CAS No. 1392512-54-7

(4-Fluoro-2,6-dimethylphenyl)boronic acid

Cat. No. B1425911
M. Wt: 167.98 g/mol
InChI Key: GNTWJIXJCKRFJD-UHFFFAOYSA-N
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Description

“(4-Fluoro-2,6-dimethylphenyl)boronic acid” is a chemical compound that can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .


Synthesis Analysis

The synthesis of “(4-Fluoro-2,6-dimethylphenyl)boronic acid” involves several steps. The compound has a CAS Number of 1392512-54-7 and a molecular weight of 167.98 . It is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of “(4-Fluoro-2,6-dimethylphenyl)boronic acid” is represented by the formula C8H10BFO2 . The InChI code for this compound is 1S/C8H10BFO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4,11-12H,1-2H3 .


Chemical Reactions Analysis

“(4-Fluoro-2,6-dimethylphenyl)boronic acid” is a valuable reagent in Suzuki-Miyaura coupling reactions. This powerful chemical reaction allows scientists to create carbon-carbon bonds between an aryl or vinyl boronic acid and a variety of organic halides or activated alkenes.


Physical And Chemical Properties Analysis

“(4-Fluoro-2,6-dimethylphenyl)boronic acid” has a molecular weight of 167.98 g/mol . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in its physical form .

Scientific Research Applications

Method of Application

By incorporating (4-Fluoro-2,6-dimethylphenyl)boronic acid into a Suzuki-Miyaura coupling reaction, researchers can introduce the 4-fluoro-2,6-dimethylphenyl group into complex organic molecules. This specific group can influence the properties of the final molecule, such as its biological activity or interaction with other molecules.

Results and Outcomes

  • Synthesis of pharmaceuticals : The 4-fluoro-2,6-dimethylphenyl group can be incorporated into drug candidates to modulate their potency, selectivity, and metabolic stability.
  • Development of functional materials : This molecule can be used to create novel organic materials with desired properties, such as light-emitting diodes (LEDs) or organic solar cells.
  • Production of complex organic molecules : (4-Fluoro-2,6-dimethylphenyl)boronic acid can serve as a building block for the synthesis of various complex organic molecules for research purposes.

Synthesis of Complex Organic Molecules

“(4-Fluoro-2,6-dimethylphenyl)boronic acid” can serve as a building block for the synthesis of various complex organic molecules for research purposes . The 4-fluoro-2,6-dimethylphenyl group can be incorporated into these molecules to modulate their properties .

Development of Functional Materials

This molecule can be used to create novel organic materials with desired properties, such as light-emitting diodes (LEDs) or organic solar cells . The 4-fluoro-2,6-dimethylphenyl group can influence the properties of these materials .

Sensing Applications

Boronic acids, including “(4-Fluoro-2,6-dimethylphenyl)boronic acid”, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .

Synthesis of Drug Candidates

“(4-Fluoro-2,6-dimethylphenyl)boronic acid” can be used in the synthesis of drug candidates . The 4-fluoro-2,6-dimethylphenyl group can be incorporated into these molecules to modulate their potency, selectivity, and metabolic stability .

properties

IUPAC Name

(4-fluoro-2,6-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTWJIXJCKRFJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C)F)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-4-fluorophenylboronic acid

CAS RN

1392512-54-7
Record name (4-fluoro-2,6-dimethylphenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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